(3-Ethylcyclohexen-1-yl)oxy-trimethylsilane
Description
(3-Ethylcyclohexen-1-yl)oxy-trimethylsilane is a silyl enol ether characterized by a cyclohexene ring substituted with an ethyl group at the 3-position and a trimethylsilyloxy group at the 1-position. This compound is primarily utilized as a precursor in organic synthesis, particularly for generating strained intermediates like cyclohexyne via elimination reactions . Its synthesis involves the reaction of cyclohexenone derivatives with trimethylsilyl chloride in the presence of a base, followed by purification via column chromatography . The ethyl substituent introduces steric and electronic effects that influence regioselectivity and stability during downstream reactions.
Properties
IUPAC Name |
(3-ethylcyclohexen-1-yl)oxy-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22OSi/c1-5-10-7-6-8-11(9-10)12-13(2,3)4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPTUMMWCJHEPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(=C1)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium Hexamethyldisilazide (LiHMDS)-Mediated Silylation
In anhydrous tetrahydrofuran (THF), LiHMDS deprotonates 3-ethylcyclohexenone at −78°C to form a regioselective enolate. Subsequent addition of TMSCl at 0°C facilitates silylation, achieving yields of 70–85% after extraction with hexanes and vacuum distillation. The steric influence of the 3-ethyl group directs enolization toward the less substituted position, favoring the thermodynamically stable product.
Triethylamine (Et₃N)-Assisted Silylation in Acetonitrile
A milder approach employs Et₃N as a base in acetonitrile at room temperature. Here, 3-ethylcyclohexenone reacts with TMSCl over 12–18 hours, followed by ice-water quenching and pentane extraction. This method, while operationally simpler, yields 60–75% product due to competing side reactions.
Solvent and Temperature Effects on Regioselectivity
The choice of solvent and temperature critically impacts enolate formation and silylation efficiency.
Polar Aprotic Solvents
Dimethylformamide (DMF) at 80°C enhances reaction rates for sterically hindered ketones like 3-ethylcyclohexenone. Combining TMSCl with sodium iodide (NaI) in DMF achieves 80% conversion within 6 hours, though purification requires careful washing to remove residual salts.
Low-Temperature Protocols
Using THF at −78°C with LiHMDS suppresses side reactions, improving regioselectivity. Comparative studies show a 15% yield increase over room-temperature methods.
Work-Up and Purification Strategies
Aqueous Extraction
Post-reaction mixtures are typically diluted with pentane or hexanes and washed with saturated NaHCO₃ to neutralize excess acid. Drying over Na₂SO₄ and vacuum concentration yield crude products, which are further purified via distillation.
Chromatographic Refinement
Silica gel chromatography (hexanes:EtOAc = 40:1) resolves regioisomeric byproducts, particularly when steric effects lead to mixed enolization. This step is essential for achieving >95% purity.
Challenges and Mitigation Strategies
Moisture Sensitivity
Trimethylsilyl enol ethers hydrolyze readily; thus, reactions require strict anhydrous conditions. Storage under argon at −20°C extends shelf life.
Regioselectivity Control
The 3-ethyl group’s steric bulk biases enolization toward the less substituted position, but strong bases like LiHMDS may override this effect. Kinetic vs. thermodynamic control must be balanced through temperature modulation.
Comparative Analysis of Methods
| Method | Base | Solvent | Temperature | Yield | Regioselectivity |
|---|---|---|---|---|---|
| LiHMDS/TMSCl | LiHMDS | THF | −78°C → 0°C | 70–85% | High |
| Et₃N/TMSCl | Et₃N | CH₃CN | 25°C | 60–75% | Moderate |
| Ni(COD)₂/LiCH₂SiMe₃ | – | Toluene | 23°C | N/A* | N/A* |
*Requires experimental validation for target compound.
Chemical Reactions Analysis
Types of Reactions
(3-Ethylcyclohexen-1-yl)oxy-trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the replacement of the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(3-Ethylcyclohexen-1-yl)oxy-trimethylsilane is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties.
Biology and Medicine: It is used in the synthesis of biologically active compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Ethylcyclohexen-1-yl)oxy-trimethylsilane involves its ability to undergo various chemical reactions, which allows it to interact with different molecular targets. The trimethylsilyl group can be easily removed or substituted, making the compound highly reactive and versatile in chemical synthesis .
Comparison with Similar Compounds
Table 1: Key Properties of (3-Ethylcyclohexen-1-yl)oxy-trimethylsilane and Analogues
Steric and Electronic Effects
- Ethyl vs. Methyl Substitutents : The ethyl group in this compound provides greater steric hindrance compared to the methyl group in (3-Methylcyclohex-1-enylmethyl)trimethylsilane, slowing nucleophilic attacks but enhancing thermal stability .
- Trimethylsilyl vs. Triethoxysilyl Groups : The trimethylsilyl group in the target compound is less hydrolytically stable than triethoxysilyl groups (e.g., in [2-(3-Cyclohexenyl)ethyl]triethoxysilane), limiting its use in aqueous environments but favoring anhydrous reaction conditions .
Functional Group-Driven Reactivity
- Ethynyl vs. Silyloxy Groups: 1-[(Trimethylsilyl)ethynyl]cyclohexene participates in Sonogashira couplings due to its ethynyl group, whereas the silyloxy group in the target compound facilitates elimination reactions to form arynes .
- Cyclopropane vs. Cyclohexene Rings : (1-Ethoxycyclopropyl)oxy-trimethylsilane undergoes strain-driven ring-opening reactions, contrasting with the cyclohexene ring in the target compound, which participates in conjugate additions .
Research Findings and Trends
- Synthetic Utility : The trimethylsilyl group in this compound enables clean elimination reactions, as demonstrated in cyclohexyne synthesis by Kobe University researchers .
- Comparative Stability : Triethylsilyl analogues (e.g., 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate) exhibit superior leaving-group ability but require harsher reaction conditions compared to trimethylsilyl derivatives .
Biological Activity
(3-Ethylcyclohexen-1-yl)oxy-trimethylsilane, a silane derivative, has garnered attention in the field of organic chemistry and material science due to its unique structural properties. This compound is characterized by its cyclohexene ring, which may confer specific biological activities. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agrochemicals.
- IUPAC Name: this compound
- CAS Number: 160915-46-8
- Molecular Formula: C12H22OSi
- Molecular Weight: 210.39 g/mol
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its derivatives, which have shown potential in various biological assays. The following sections detail specific activities observed in research studies.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against a range of pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibitory | |
| Staphylococcus aureus | Moderate inhibition | |
| Candida albicans | Effective at higher concentrations |
Anticancer Properties
Studies have also investigated the anticancer potential of compounds related to this compound.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was performed on various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis | |
| MCF7 (breast cancer) | 20 | Cell cycle arrest | |
| A549 (lung cancer) | 25 | Reactive oxygen species generation |
These findings suggest that the compound may interfere with cellular processes, leading to reduced viability in cancer cells.
The mechanisms underlying the biological activities of this compound derivatives are hypothesized to involve:
- Cell Membrane Disruption: Interaction with lipid membranes leading to increased permeability.
- Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways.
- Reactive Oxygen Species Production: Induction of oxidative stress in target cells.
Research Findings and Data Tables
Further studies have shown that modifications to the silane group can enhance biological activity. The following table summarizes key findings from recent research:
| Modification | Biological Activity | Effectiveness |
|---|---|---|
| Trimethylsilyl group | Increased solubility | Enhanced bioavailability |
| Ethyl substitution on cyclohexene | Improved antimicrobial activity | Broader spectrum of action |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (3-Ethylcyclohexen-1-yl)oxy-trimethylsilane in laboratory settings?
- Methodology :
-
Reactants : Cyclohexenol derivatives (e.g., 3-ethylcyclohexenol) and trimethylsilyl chloride (MeSiCl) are reacted in the presence of a base (e.g., KCO) to facilitate silylation.
-
Conditions : Conducted under an inert atmosphere (N or Ar) at 60–80°C for 6–12 hours. Anhydrous solvents like dichloromethane or THF are preferred to avoid hydrolysis .
-
Purification : Distillation under reduced pressure (e.g., 0.5–1.0 mmHg) or recrystallization from hexane/ethyl acetate mixtures yields high-purity product (>95% by GC-MS) .
- Key Considerations :
Q. How can researchers characterize the reactivity of this compound in substitution and elimination reactions?
- Methodology :
-
Substitution : React with Grignard reagents (e.g., MeMgBr) in THF at 0°C to replace the silyloxy group with alkyl chains. Monitor progress via H NMR for disappearance of the Si-O signal (δ 0.1–0.3 ppm) .
-
Elimination : Treat with TBAF (tetrabutylammonium fluoride) to cleave the Si-O bond, generating cyclohexene derivatives. Confirm via IR spectroscopy (loss of Si-O stretch at ~1050 cm) .
- Data Analysis :
-
TLC Monitoring : Use hexane/ethyl acetate (9:1) as mobile phase; R values differ between starting material (R ≈ 0.85) and products (R < 0.5) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for silyl ether derivatives under varying conditions?
- Case Study : Conflicting yields (50–90%) in silylation of sterically hindered cyclohexenols.
- Root Cause : Steric hindrance from the 3-ethyl group slows nucleophilic attack.
- Resolution :
Use bulkier silylating agents (e.g., TMSOTf) to improve electrophilicity.
Increase reaction temperature to 100°C (with microwave assistance) to overcome activation barriers .
- Validation : Comparative kinetic studies (Arrhenius plots) confirm temperature-dependent rate enhancements .
Q. How can computational modeling predict the regioselectivity of this compound in Diels-Alder reactions?
- Methodology :
- Software : Gaussian 16 with DFT (B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Findings : The silyloxy group lowers LUMO energy at the cyclohexene ring, favoring electron-deficient dienophiles (e.g., maleic anhydride) .
- Experimental Validation :
| Dienophile | Observed Regioselectivity | Predicted ΔG (kcal/mol) |
|---|---|---|
| Maleic Anhydride | 85% endo | 12.3 |
| Acrolein | 72% exo | 15.1 |
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory environments?
- Hazard Mitigation :
- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.
- Ventilation : Use fume hoods for all procedures; monitor airborne concentrations with PID detectors (target <1 ppm) .
- Spill Management :
- Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Structural and Mechanistic Insights
Q. How does X-ray crystallography aid in confirming the stereochemistry of silyl ether derivatives?
- Procedure :
- Grow single crystals via vapor diffusion (hexane/CHCl).
- Refine using SHELXL (R < 0.05) to resolve ethyl and silyl group orientations .
- Key Metrics :
| Bond Angle | Observed (°) | Ideal (°) |
|---|---|---|
| Si-O-C | 112.3 | 110–115 |
| C-O-C (cyclohexene) | 121.5 | 120–125 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
